Yonkenafil - 804518-63-6

Yonkenafil

Catalog Number: EVT-1197534
CAS Number: 804518-63-6
Molecular Formula: C24H33N5O4S
Molecular Weight: 487.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Yonkenafil is a novel synthetic compound belonging to the class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors. [, , , , , , , , , ] It is a subject of significant scientific interest due to its potential therapeutic applications, particularly in areas related to its PDE5 inhibitory activity. [, , , , , , , , , ]

Synthesis Analysis

The synthesis of Yonkenafil involves a multi-step process utilizing various starting materials and chemical transformations. [] While specific details of the synthetic route are not provided in the provided abstracts, a general overview suggests the involvement of heterocyclic chemistry and sulfonylation reactions. [] The synthesis has been optimized to achieve high yields and purity, enabling its use in preclinical and clinical research. []

Molecular Structure Analysis

Yonkenafil's molecular structure consists of a central pyrrolo[2,3-d]pyrimidin-4(7H)-one core. [] This core is substituted with a 2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl group at the 2-position, a methyl group at the 5-position, and a propyl group at the 7-position. [] The specific arrangement of these substituents contributes to its binding affinity and selectivity for the PDE5 enzyme. []

Chemical Reactions Analysis

While specific chemical reactions involving Yonkenafil are not detailed in the provided abstracts, its structure suggests it can undergo reactions typical of its functional groups. [, , , , , , , , , ] These include reactions at the sulfonyl group, the piperazine ring, and the pyrrolopyrimidine core. [, , , , , , , , , ] Further research is needed to elucidate its reactivity profile and potential for derivatization.

Mechanism of Action

Yonkenafil exerts its biological activity primarily by inhibiting the enzyme phosphodiesterase type 5 (PDE5). [, , , , , , , , , ] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in various physiological processes. [, , , , , , , , , ] By inhibiting PDE5, Yonkenafil increases cGMP levels, leading to downstream effects such as smooth muscle relaxation and vasodilation. [, , , , , , , , , ] This mechanism of action underlies its potential therapeutic applications. [, , , , , , , , , ]

Applications

Yonkenafil's primary scientific application stems from its potent and selective inhibition of PDE5. [, , , , , , , , , ] Research has explored its potential in various areas:

  • Animal Models of Erectile Dysfunction: Yonkenafil has demonstrated efficacy in preclinical studies using rabbit models, showing significant improvement in erectile function compared to sildenafil. []
  • Pharmacokinetic Studies: Researchers have developed sensitive and selective analytical methods, such as LC-MS/MS, to quantify Yonkenafil and its metabolites in biological samples, facilitating preclinical pharmacokinetic studies in rats. [, ]
  • Neurological Studies: Recent research suggests that Yonkenafil may modulate neuronal networks and potentially ameliorate amyloid burden in APP/PS1 transgenic mice, a model of Alzheimer's disease. [, ] This highlights its potential application in exploring novel therapeutic strategies for neurodegenerative diseases.
  • Inflammatory Responses: Studies have shown that Yonkenafil, along with sildenafil, can inhibit NF-κB-mediated upregulation of PDE5 in microglial cells, indicating a potential role in modulating inflammatory responses in the central nervous system. [, ]

Sildenafil

Compound Description: Sildenafil, commercially known as Viagra, is a well-known phosphodiesterase type 5 (PDE5) inhibitor widely used for the treatment of erectile dysfunction. [, ] It acts by inhibiting the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in smooth muscle relaxation and blood flow regulation in the corpus cavernosum.

Piperazine-N,N'-deethylation Metabolite of Yonkenafil

Compound Description: This metabolite is a product of Yonkenafil metabolism, arising from the deethylation of both nitrogen atoms in the piperazine ring of Yonkenafil. [] This metabolic transformation is a major pathway for Yonkenafil clearance in the body.

Relevance: The piperazine-N,N'-deethylation metabolite is a significant metabolite of Yonkenafil, identified in preclinical pharmacokinetic studies. [] Its presence in plasma alongside Yonkenafil necessitates the development of analytical methods capable of quantifying both the parent drug and its metabolites to accurately assess Yonkenafil's pharmacokinetic profile.

Piperazine-N-deethylation Metabolite of Yonkenafil

Compound Description: This metabolite is formed by the removal of an ethyl group from one of the nitrogen atoms in the piperazine ring of Yonkenafil. [] Similar to the N,N'-deethylation metabolite, this metabolite also represents a significant pathway in the metabolism of Yonkenafil.

Relevance: Being a major metabolite of Yonkenafil detected in preclinical studies, the piperazine-N-deethylation metabolite's presence underscores the need for sensitive analytical methods capable of simultaneous quantification of both the parent drug and its key metabolites. [] Understanding the concentrations and time course of this metabolite is crucial for comprehensively evaluating Yonkenafil's pharmacokinetic properties.

Piperazine-N-deethylation-N,N'-deethylation Metabolite of Yonkenafil

Compound Description: This metabolite represents a further breakdown product of Yonkenafil, formed by the sequential deethylation of both nitrogen atoms in the piperazine ring. [] This metabolite likely represents a later stage product in the metabolic pathway of Yonkenafil.

Relevance: The identification of the piperazine-N-deethylation-N,N'-deethylation metabolite highlights the complex metabolic fate of Yonkenafil in vivo. [] It emphasizes the need for robust analytical methods that can simultaneously quantify Yonkenafil and its multiple metabolites to accurately characterize its pharmacokinetic behavior and potential drug-drug interactions.

2-(substituted-sulfonylphenyl)-imidazo[1,5-a]-1,3,5-triazine-4-(3H)-one Derivatives

Compound Description: This series of compounds represents an early exploration in the development of PDE5 inhibitors, preceding the discovery of Yonkenafil. [] These compounds are characterized by a 5-membered imidazo[1,5-a]-1,3,5-triazine-4-(3H)-one core structure with various substituents on the phenyl ring attached to the sulfonyl group.

Relevance: While these compounds showed promising sexual stimulation activity in rabbits, their development was halted due to unacceptable toxicity profiles with an oral LD50 of approximately 200 mg/kg. [] This highlights the importance of balancing efficacy with safety in drug development and led to the subsequent development of Yonkenafil, which belongs to a different structural class with an improved safety profile.

2-(substituted-sulfonylphenyl)-pyrrolo[2,3-d]pyrimidin-4-one Derivatives

Compound Description: This series of compounds, which includes Yonkenafil, represents a breakthrough in the search for safer and more selective PDE5 inhibitors. [] These compounds feature a 6-membered pyrrolo[2,3-d]pyrimidin-4-one core structure with diverse substituents on the phenyl ring connected to the sulfonyl group.

Relevance: This class of compounds, exemplified by Yonkenafil, demonstrated a significantly improved toxicity profile with an oral LD50 exceeding 2000 mg/kg compared to the earlier 2-(substituted-sulfonylphenyl)-imidazo[1,5-a]-1,3,5-triazine-4-(3H)-one series. [] This improvement in safety, coupled with its favorable pharmacological properties, enabled Yonkenafil to progress to clinical trials.

Properties

CAS Number

804518-63-6

Product Name

2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C24H33N5O4S

Molecular Weight

487.6 g/mol

InChI

InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)

InChI Key

RXMDFMQMRASWOG-UHFFFAOYSA-N

SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Synonyms

1-[[3-(4,7-Dihydro-5-methyl-4-oxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethylpiperazine; 2-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-3,7-dihydro-5-methyl-7-propyl-4H-pyrrolo[2,3-d]pyrimidin-4-one;

Canonical SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Isomeric SMILES

CCCN1C=C(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.